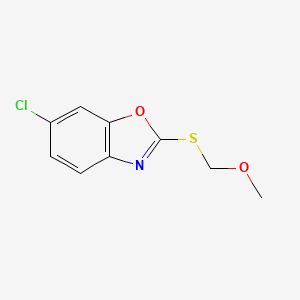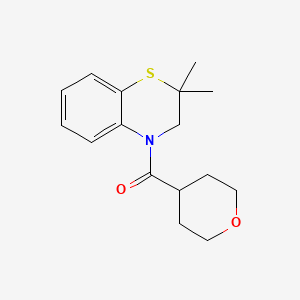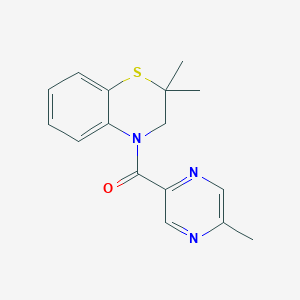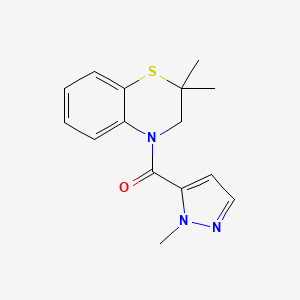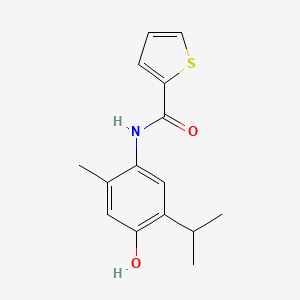
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide, also known as HTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. HTB belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a range of beneficial effects on various physiological processes.
作用机制
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide works by selectively binding to estrogen receptors in different tissues, which can result in a range of physiological effects. In some tissues, N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide acts as an agonist, while in others, it acts as an antagonist. This selective binding allows for the potential therapeutic benefits of N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide without the unwanted side effects that can come with other estrogen-based therapies.
Biochemical and Physiological Effects
Studies have shown that N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide has a range of biochemical and physiological effects, including the modulation of bone density, lipid metabolism, and cardiovascular health. N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide has also been shown to have potential anti-cancer properties, as it has been shown to inhibit the growth of breast cancer cells in vitro.
实验室实验的优点和局限性
One of the advantages of using N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide in lab experiments is its high affinity for estrogen receptors, which allows for the selective modulation of physiological processes. However, one limitation of using N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide. One area of interest is the potential use of N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide as a therapeutic agent for the treatment of osteoporosis, as studies have shown that it can increase bone density in animal models. Another potential area of research is the use of N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide as a chemopreventive agent for breast cancer, as it has been shown to inhibit the growth of breast cancer cells in vitro. Additionally, further research is needed to better understand the mechanism of action of N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide and its potential therapeutic applications in other areas of medicine.
Conclusion
In conclusion, N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide is a chemical compound with potential therapeutic properties that has been the subject of extensive scientific research. Its high affinity for estrogen receptors allows for the selective modulation of physiological processes, and it has been shown to have a range of beneficial effects on bone density, lipid metabolism, and cardiovascular health. While there are limitations to using N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide in lab experiments, there are several potential future directions for research on this compound, including its use as a therapeutic agent for osteoporosis and breast cancer.
合成方法
The synthesis of N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide involves a multi-step process that includes the reaction of 2-methyl-5-propan-2-ylphenol with thiophene-2-carboxylic acid chloride in the presence of a base catalyst. The resulting intermediate is then subjected to a series of reactions that ultimately yield the final product.
科学研究应用
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide has a high affinity for estrogen receptors, which are involved in a range of physiological processes, including bone density, lipid metabolism, and cardiovascular health.
属性
IUPAC Name |
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-9(2)11-8-12(10(3)7-13(11)17)16-15(18)14-5-4-6-19-14/h4-9,17H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYIWRRPPAVIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CS2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7583200.png)
![5-[(2,5-Difluorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583202.png)
![5-[(3-Chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583208.png)

![2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one](/img/structure/B7583230.png)

![2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7583240.png)

![5-[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583250.png)
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583254.png)
